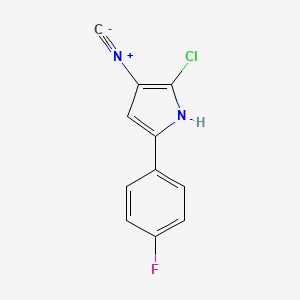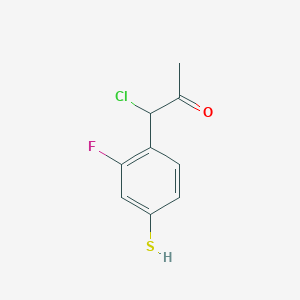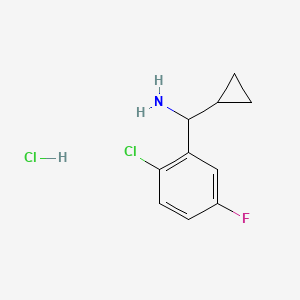
(2-Chloro-5-fluorophenyl)(cyclopropyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2-chloro-5-fluorophenyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
The synthesis of 1-(2-chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropylmethanamine: This can be achieved through the reaction of cyclopropylmethyl bromide with ammonia or an amine source under basic conditions.
Substitution reaction: The cyclopropylmethanamine is then reacted with 2-chloro-5-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the desired product.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
化学反応の分析
1-(2-Chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amine and carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to ensure optimal reaction rates and product formation.
科学的研究の応用
1-(2-Chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 1-(2-chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-Chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-5-fluorophenyl)ethanamine hydrochloride: This compound has a similar structure but with an ethanamine moiety instead of a cyclopropylmethanamine group.
1-(2-Chloro-5-fluorophenyl)propanamine hydrochloride: This compound features a propanamine group, offering different chemical and biological properties.
1-(2-Chloro-5-fluorophenyl)butanamine hydrochloride: This compound has a butanamine moiety, which may affect its solubility and reactivity.
The uniqueness of 1-(2-chloro-5-fluorophenyl)-1-cyclopropylmethanamine hydrochloride lies in its specific substitution pattern and the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C10H12Cl2FN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC名 |
(2-chloro-5-fluorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)5-8(9)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |
InChIキー |
PRIMZYKKYFQGAW-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=C(C=CC(=C2)F)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


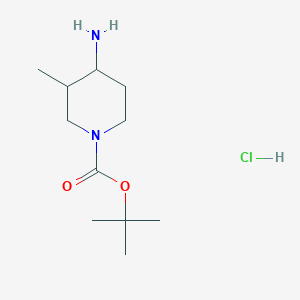
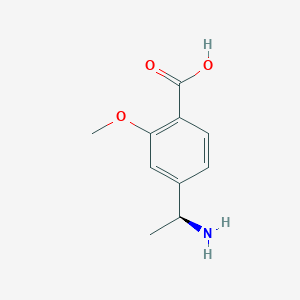
![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)


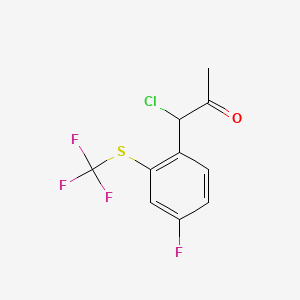
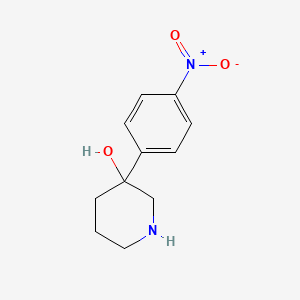



![1-benzyl-3-broMo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B14037088.png)

